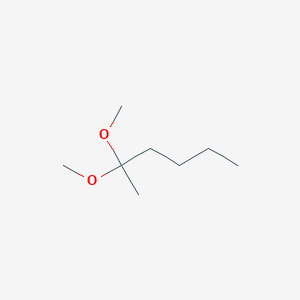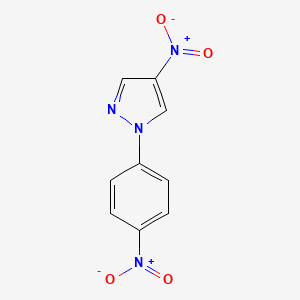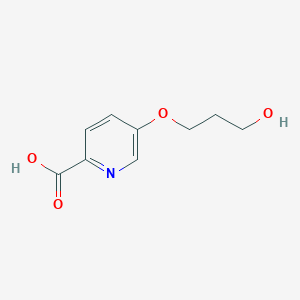
2,2-Dimethoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxyhexane is an organic compound with the molecular formula C8H18O2. It is a derivative of hexane where two methoxy groups (-OCH3) are attached to the second carbon atom of the hexane chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyhexane can be synthesized through several methods, including the Williamson ether synthesis. In this method, 2-bromohexane reacts with sodium methoxide (NaOCH3) to form this compound. The reaction typically occurs under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethoxyhexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or tosylates, under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted hexanes.
Aplicaciones Científicas De Investigación
2,2-Dimethoxyhexane is widely used in scientific research due to its versatility and unique properties. It is employed in organic synthesis, as a solvent, and in the development of new chemical processes. In biology, it is used as a reagent in various biochemical assays. In medicine, it serves as a precursor for the synthesis of pharmaceuticals. In industry, it is utilized in the production of polymers and other chemical products.
Mecanismo De Acción
2,2-Dimethoxyhexane is similar to other compounds such as 2,2-dimethylhexane and various ethers. its unique structure and properties set it apart from these compounds. For example, 2,2-dimethylhexane lacks the methoxy groups, which significantly affects its reactivity and applications.
Comparación Con Compuestos Similares
2,2-Dimethylhexane
Diethyl ether
Methyl tert-butyl ether (MTBE)
Ethyl tert-butyl ether (ETBE)
Propiedades
Número CAS |
98944-43-5 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,2-dimethoxyhexane |
InChI |
InChI=1S/C8H18O2/c1-5-6-7-8(2,9-3)10-4/h5-7H2,1-4H3 |
Clave InChI |
ODSPNHGNZACTDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)








![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
